N-Methylspiro[3.4]octan-2-amine chemical structure and properties
N-Methylspiro[3.4]octan-2-amine chemical structure and properties
An In-Depth Technical Guide to N-Methylspiro[3.4]octan-2-amine: Structure, Properties, and Synthetic Strategies
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent rigidity and defined spatial orientation of substituents can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates.[1] This guide focuses on N-Methylspiro[3.4]octan-2-amine, a secondary amine built upon the spiro[3.4]octane framework. While specific literature on this exact molecule is limited, this document provides a comprehensive overview of its chemical structure, predicted properties, and a detailed, field-proven synthetic protocol based on established methodologies for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related spirocyclic amines in their research endeavors.
Chemical Structure and Isomerism
N-Methylspiro[3.4]octan-2-amine possesses a unique architecture consisting of a cyclobutane ring fused to a cyclopentane ring at a single carbon atom, the spiro center. The amine functionality is located at the 2-position of the cyclobutane ring, with a methyl group attached to the nitrogen atom.
The presence of a chiral center at the carbon atom bearing the amino group (C2) and the potential for stereoisomerism in the spirocyclic core itself introduces the possibility of multiple stereoisomers. The control of this stereochemistry during synthesis is a critical consideration for its application in drug discovery, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles.
Figure 1: 2D Chemical Structure of N-Methylspiro[3.4]octan-2-amine.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N | [2] |
| Molecular Weight | 139.24 g/mol | [2] |
| CAS Number | 1527683-05-1 | [2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |
| Predicted LogP | 1.9286 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
These computed values suggest that N-Methylspiro[3.4]octan-2-amine possesses drug-like properties according to Lipinski's rule of five, with good potential for oral bioavailability. The presence of a secondary amine provides a site for hydrogen bonding, which can be critical for target engagement.
Synthesis of N-Methylspiro[3.4]octan-2-amine
A robust and widely utilized method for the synthesis of secondary amines is reductive amination.[3][4] This approach involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. For the synthesis of N-Methylspiro[3.4]octan-2-amine, the logical precursor would be spiro[3.4]octan-2-one.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for N-Methylspiro[3.4]octan-2-amine via reductive amination.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the reductive amination of ketones to form N-methyl secondary amines.[3]
Materials:
-
Spiro[3.4]octan-2-one
-
Methylamine solution (e.g., 2M in methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride
-
Diethyl ether
-
Hydrochloric acid (2M)
-
Sodium hydroxide (10% w/v)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Water (deionized)
Procedure:
-
Imine Formation:
-
To a solution of methylamine in methanol (2M, 1.5 equivalents), add titanium(IV) isopropoxide (1.3 equivalents).
-
To this mixture, add spiro[3.4]octan-2-one (1.0 equivalent).
-
Stir the reaction mixture at ambient temperature for 5-6 hours. The formation of the imine intermediate can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction:
-
After the formation of the imine is complete, add solid sodium borohydride (1.0 equivalent) portion-wise to the reaction mixture.
-
Continue stirring for an additional 2 hours at ambient temperature.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Filter the resulting inorganic precipitate and wash it with diethyl ether.
-
Separate the organic layer from the filtrate.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic extracts.
-
-
Purification:
-
Extract the combined organic layers with 2M hydrochloric acid. This will protonate the amine and move it to the aqueous phase, separating it from any unreacted ketone or other neutral byproducts.
-
Make the acidic aqueous solution alkaline (pH ~10) by the slow addition of a 10% aqueous sodium hydroxide solution.
-
Extract the now basic aqueous solution with diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate in vacuo to yield the purified N-Methylspiro[3.4]octan-2-amine.
-
Causality Behind Experimental Choices:
-
Titanium(IV) isopropoxide: This Lewis acid acts as a dehydrating agent, promoting the formation of the imine from the ketone and amine by removing the water that is formed.[3]
-
Sodium borohydride: This is a mild and selective reducing agent that will reduce the imine to the amine without affecting the ketone starting material, should any remain.[3]
-
Acid-Base Extraction: This is a classic and effective method for separating basic amines from neutral organic compounds, ensuring a high purity of the final product.
Potential Applications in Drug Discovery
The spiro[3.4]octane scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable three-dimensional characteristics.[1] The incorporation of this motif can lead to improvements in:
-
Potency and Selectivity: The rigid conformation of the spirocycle can orient substituents in a precise manner, leading to enhanced interactions with biological targets.
-
Physicochemical Properties: Spirocycles can increase the fraction of sp³ hybridized carbons in a molecule, which has been correlated with improved solubility and metabolic stability.[1]
-
Novelty and Patentability: The unique structure of spirocyclic compounds provides access to novel chemical space, which is highly desirable in drug discovery programs.
While the specific biological activity of N-Methylspiro[3.4]octan-2-amine has not been reported, its structural features suggest it could be a valuable building block for the synthesis of compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Characterization and Analytical Methods
The structural elucidation and confirmation of purity for the synthesized N-Methylspiro[3.4]octan-2-amine would rely on a suite of standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl group protons, the proton on the nitrogen, and the protons of the spirocyclic core. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR would confirm the presence of the nine carbon atoms in their distinct chemical environments.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the molecular weight of N-Methylspiro[3.4]octan-2-amine (139.24) would be observed.
-
Fragmentation patterns would provide further structural information.
-
Chromatographic Analysis
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques would be employed to assess the purity of the synthesized compound.
Conclusion
N-Methylspiro[3.4]octan-2-amine represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its unique three-dimensional structure, conferred by the spiro[3.4]octane core, makes it an attractive scaffold for the development of novel therapeutic agents. The synthetic protocol outlined in this guide, based on the well-established reductive amination methodology, provides a reliable and efficient route to access this compound. Further investigation into the biological activities of N-Methylspiro[3.4]octan-2-amine and its derivatives is warranted to fully realize its potential in medicinal chemistry.
References
- Bhattacharyya, S. (2000). A diverse set of N-methyl secondary amines are obtained in high yields by an expedient reductive alkylation of commercially available methanolic methylamine. Tetrahedron Letters, 41(32), 6245-6248.
- Bhattacharyya, S. (2000). A rapid, high-yielding protocol for the preparation of N-methyl secondary amines. Synthesis, (10), 1577-1579.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Spectroscopy of the Amine Group. Chemistry LibreTexts. [Link]
